N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine
Overview
Description
N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine: is an organic compound that features a cyclohexane ring substituted with an oxirane (epoxide) and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to prepare N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine involves the epoxidation of an alkene precursor. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.
Amination Reactions:
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring in N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions to open the oxirane ring.
Major Products:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Amines, Thiols, Halides: From substitution reactions.
Scientific Research Applications
Chemistry: N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and amines.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine involves the reactivity of the oxirane ring and the amine group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
- N-methyl-N-(oxiran-2-ylmethyl)aniline
- N,N-dimethyl-1-(oxiran-2-yl)methanamine
- N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine
Uniqueness: N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDMWOSRQFJCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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